(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid

CAS No.: 72274-40-9

Cat. No.: VC18501613

Molecular Formula: C5H9NO2S

Molecular Weight: 147.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72274-40-9 |

|---|---|

| Molecular Formula | C5H9NO2S |

| Molecular Weight | 147.20 g/mol |

| IUPAC Name | (4R,5R)-5-methyl-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO2S/c1-3-4(5(7)8)6-2-9-3/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |

| Standard InChI Key | UTNNVDJFXMLWDF-DMTCNVIQSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](NCS1)C(=O)O |

| Canonical SMILES | CC1C(NCS1)C(=O)O |

Introduction

Structural and Chemical Properties of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic Acid

Molecular Architecture and Stereochemistry

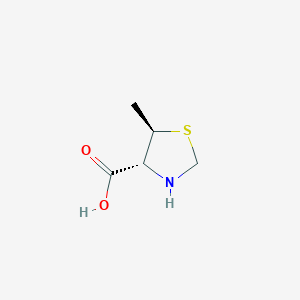

The compound’s structure consists of a thiazolidine ring—a saturated five-membered ring with sulfur at position 1 and nitrogen at position 3—substituted with a methyl group at position 5 and a carboxylic acid moiety at position 4. The (4R,5R) configuration confers chirality, making it a valuable building block for enantioselective synthesis. Comparative studies on related thiazolidines, such as (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, highlight the role of substituents in modulating ring conformation and reactivity.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 147.20 g/mol | |

| CAS Number | 72274-40-9 | |

| Chiral Centers | 4R, 5R |

The compound’s solubility and stability are influenced by the carboxylic acid group, which enables salt formation and coordination with metal catalysts .

Synthesis and Manufacturing Processes

Chiral Pool Synthesis from Amino Acids

Thiazolidine derivatives are commonly synthesized from chiral amino acids like L-cysteine or L-penicillamine. For example, (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is produced via cyclization of L-cysteine with acetone. Similarly, (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid likely forms through the reaction of L-cysteine derivatives with methylating agents under controlled conditions.

Electrochemical Oxidation and Memory of Chirality

Recent advances in electrochemical synthesis demonstrate that thiazolidine-4-carboxylic acid derivatives retain stereochemical integrity during oxidation. A study by Wanyoike et al. achieved 85–91% enantiomeric excess (ee) in oxidized products using penicillamine-derived thiazolidines, underscoring the role of steric hindrance in preserving chirality . This "memory of chirality" phenomenon suggests that (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid could serve as a precursor for enantiopure N,S-acetals or catalysts .

Optimization Strategies

Key parameters for synthesis optimization include:

-

Temperature: Low temperatures (−30°C) improve enantioselectivity in electrochemical reactions .

-

Protecting Groups: Bulky groups (e.g., tosyl, trifluoromethylphenyl) enhance stereochemical control during ring closure .

-

Catalysts: Dirhodium complexes derived from L-cysteine facilitate asymmetric transformations of thiazolidine intermediates .

Structural Characterization and Analytical Data

Spectroscopic Profiling

Characterization of thiazolidine derivatives relies on NMR, IR, and mass spectrometry:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR: Protons on the thiazolidine ring resonate between δ 3.0–4.5 ppm, with splitting patterns dependent on substituents . For example, the methyl group in (4R)-3-tosylthiazolidine-4-carboxylic acid appears as a singlet at δ 1.02 ppm .

-

NMR: The carboxylic acid carbon typically appears near δ 170 ppm, while the thiazolidine ring carbons range from δ 30–60 ppm .

Infrared (IR) Spectroscopy

The carboxylic acid group exhibits a broad O–H stretch at 2500–3000 cm and a strong C=O stretch at 1700–1750 cm.

X-ray Crystallography

While no crystal structure of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is reported, analogs like (4R)-3-((4-fluorophenyl)sulfonyl)thiazolidine-4-carboxylic acid adopt a puckered ring conformation with equatorial substituents .

Applications in Pharmaceutical and Biochemical Research

Drug Discovery and Development

Thiazolidines are privileged scaffolds in medicinal chemistry due to their:

-

Bioisosteric Potential: The thiazolidine ring mimics peptide bonds, enhancing metabolic stability.

-

Metal Chelation: The sulfur and nitrogen atoms coordinate transition metals, enabling antibiotic and anticancer activity .

Asymmetric Catalysis

Chiral dirhodium catalysts derived from L-cysteine-based thiazolidines exhibit high enantioselectivity in cyclopropanation and C–H insertion reactions . For instance, (4R)-3-((4-nitrophenyl)sulfonyl)thiazolidine-4-carboxylic acid coordinates rhodium to form catalysts achieving >90% ee in certain transformations .

Recent Advances and Future Directions

Electrochemical Functionalization

The non-Kolbe electrolysis of thiazolidine derivatives offers a green route to N,S-acetals with retained chirality . Scaling this method for (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid could streamline the production of enantiopure pharmaceuticals.

Computational Modeling

Density functional theory (DFT) studies could elucidate the compound’s conformational dynamics and guide the design of derivatives with enhanced bioactivity.

Knowledge Gaps and Research Opportunities

-

Biological Screening: No data exist on the compound’s antimicrobial or enzyme-inhibitory properties.

-

Process Optimization: Industrial-scale synthesis routes remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume